molecular formula C9H12ClNO B1422074 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1226426-70-5

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B1422074
CAS No.: 1226426-70-5
M. Wt: 185.65 g/mol
InChI Key: URMVZRDREQXIPA-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic organic compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by a benzoxazine ring structure, which is a fused ring system containing both oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biochemical Analysis

Biochemical Properties

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its function

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase I by this compound can lead to alterations in DNA replication and transcription, ultimately affecting cell proliferation and survival . Furthermore, this compound may impact other cellular processes such as apoptosis and cell cycle regulation, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. As mentioned earlier, this compound inhibits human topoisomerase I by binding to its active site, thereby blocking the enzyme’s activity . This inhibition results in the accumulation of DNA breaks and the disruption of DNA replication and transcription processes. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of topoisomerase I activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth by targeting topoisomerase I . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as hydroxylation and conjugation . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, this compound may accumulate in specific tissues, depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA replication and transcription . Targeting signals and post-translational modifications may play a role in directing this compound to particular organelles or subcellular structures. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methylamine, followed by cyclization to form the benzoxazine ring. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 2-Methoxypropanoic acid derivatives

Uniqueness

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ring structure and the presence of the methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVZRDREQXIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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